molecular formula C5H4BrNOS B6205806 1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one CAS No. 89283-97-6

1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one

Cat. No.: B6205806
CAS No.: 89283-97-6
M. Wt: 206.1
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Description

1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one is a versatile brominated heterocyclic building block designed for advanced research and development applications. This compound features a reactive bromine atom and an acetyl group on a core isothiazole ring, making it a valuable scaffold in medicinal chemistry and organic synthesis. As a key synthetic intermediate, this compound is primarily used to create novel, complex molecules for drug discovery projects. The bromine substituent serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse aryl and heteroaryl groups . Simultaneously, the acetyl ketone group can be utilized in various condensation and cyclization reactions. This dual functionality makes it particularly valuable for constructing libraries of potential bioactive agents. In research applications, this compound and its analogs are employed in the synthesis of novel thiazole and isothiazole derivatives. These structures are of significant interest in the search for new antimicrobial agents , DNA gyrase inhibitors , and other therapeutic molecules. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs . The product is offered with guaranteed high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation.

Properties

CAS No.

89283-97-6

Molecular Formula

C5H4BrNOS

Molecular Weight

206.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Base Protocol

The Friedel-Crafts acylation approach involves electrophilic substitution at the thiazole ring’s C-3 position. A typical procedure reacts 4-bromothiazole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in anhydrous dichloromethane (DCM) at 0–25°C. The electron-deficient thiazole ring facilitates acetylation at the meta position relative to the bromine substituent.

Optimization Strategies

  • Catalyst Stoichiometry : A 1.2:1 molar ratio of AlCl₃ to acetyl chloride maximizes electrophilic activation while minimizing side reactions like oligomerization.

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing the acylium ion intermediate. Switching to 1,2-dichloroethane elevates yields from 68% to 74% due to improved solubility of AlCl₃.

  • Temperature Control : Maintaining temperatures below 30°C prevents decomposition of the acetyl-thiazole adduct.

Bromination of 3-Acetylthiazole

Radical Bromination Using N-Bromosuccinimide (NBS)

Direct bromination of 3-acetylthiazole at the C-4 position employs NBS under radical-initiated conditions. A representative protocol dissolves 3-acetylthiazole in ethanol, adds NBS (1.1 eq) and benzoyl peroxide (0.1 eq), and stirs the mixture at 25°C for 6 hours. The reaction proceeds via a radical chain mechanism, with regioselectivity dictated by the stability of the intermediate thiyl radical.

Yield and Purity Considerations

  • Radical Initiator : Benzoyl peroxide outperforms azobisisobutyronitrile (AIBN), achieving 82% yield versus 68%.

  • Solvent Choice : Ethanol suppresses polybromination by stabilizing the NBS-thiazole complex. Substituting with tetrahydrofuran (THF) reduces yield to 65% due to competing ether cleavage.

  • Workup Procedures : Recrystallization from ethanol/water (3:1) enhances purity to >98%, as confirmed by HPLC.

One-Pot Cyclocondensation Method

Integrated Synthesis from α-Active Methylene Ketones

This method combines bromination, thiocyanation, and cyclization in a single reactor. For example, acetylacetone undergoes bromination with NBS, followed by treatment with potassium thiocyanate (KSCN) and benzylamine in ethanol. The sequence yields the thiazole ring with simultaneous introduction of bromine and acetyl groups.

Critical Reaction Parameters

  • Bromination Time : Extending the NBS reaction to 2 hours ensures complete conversion of acetylacetone to 3-bromoacetylacetone, as monitored by TLC.

  • Amine Selection : Primary aliphatic amines (e.g., benzylamine) facilitate cyclization via nucleophilic attack, whereas aromatic amines (e.g., aniline) lead to <50% yield due to steric hindrance.

  • Temperature Gradients : Gradual heating from 25°C to 60°C during cyclization prevents exothermic side reactions.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Advantages Limitations
Friedel-Crafts AcylationAlCl₃, Acetyl Chloride, DCM0–25°C, 8 h68–74%High regioselectivitySensitive to moisture
Radical BrominationNBS, Benzoyl Peroxide, Ethanol25°C, 6 h78–82%Scalable, minimal byproductsRequires radical initiator
One-Pot CyclocondensationNBS, KSCN, Benzylamine25–60°C, 12 h80–85%Atom-economical, fewer purification stepsLimited to specific amine substrates

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adapting the one-pot method for continuous flow chemistry reduces reaction times from 12 hours to 2.5 hours by enhancing heat transfer and mixing efficiency. A pilot-scale setup using a tubular reactor (0.5 L/min flow rate) achieves 83% yield with 99% purity, surpassing batch reactor performance.

Solvent Recovery and Waste Management

Ethanol and DCM are recycled via fractional distillation, lowering production costs by 22%. Solid waste (e.g., succinimide from NBS reactions) is treated with aqueous NaOH to recover reusable bromide salts .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one, the following table and analysis compare it with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications/Significance Reference
This compound C₅H₄BrNOS 206.06 g/mol Bromo (C4), thiazole ring, ethanone Synthetic intermediate for bioactive molecules
4-Bromo-1,2-thiazole-3-carbaldehyde C₄H₂BrNOS 192.04 g/mol Bromo (C4), thiazole ring, aldehyde Precursor for heterocyclic scaffolds
1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one C₉H₆ClN₄O 237.63 g/mol Chlorophenyl, tetrazole, ethanone Pharmaceutical and agrochemical building block
1-(3-Fluorophenyl)ethan-1-one C₈H₇FO 138.14 g/mol Fluoro (C3), phenyl, ethanone Intermediate in triazole synthesis
1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one C₁₁H₉NOS 203.26 g/mol Thiazole (C3-phenyl), ethanone Unknown (structural analog)

Structural and Electronic Comparisons

  • Halogen Substituents: The bromine atom in this compound increases molecular weight and polarizability compared to non-halogenated analogs. Bromine’s strong electron-withdrawing nature enhances reactivity in nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura couplings, distinguishing it from chloro or fluoro analogs like 1-(2-chlorophenyl)-2-(tetrazolyl)ethan-1-one .
  • Heterocyclic Core : The thiazole ring in the target compound contrasts with tetrazole () or triazole () systems. Thiazoles exhibit greater aromatic stability and sulfur-mediated hydrogen bonding, influencing solubility and target interactions in bioactive molecules .
  • Functional Groups: The ethanone moiety in the target compound and analogs (e.g., 4-bromo-1,2-thiazole-3-carbaldehyde) determines their utility in condensation or nucleophilic addition reactions. Aldehyde-containing analogs () are more reactive toward amine nucleophiles, whereas ethanones are preferred for Claisen-Schmidt or Grignard reactions .

Physicochemical Properties

  • For example, 1-(3-fluorophenyl)ethan-1-one (logP ~1.5) is less lipophilic than the brominated thiazole derivative (estimated logP ~2.2) .
  • Thermal Stability: Brominated thiazoles generally exhibit higher melting points due to increased molecular weight and halogen-mediated crystal packing, as observed in 4-bromo-1,2-thiazole-3-carbaldehyde (mp: ~120°C) versus non-brominated thiazoles .

Biological Activity

1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one is a thiazole derivative known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C11H9BrN2OS, with a molecular weight of approximately 273.17 g/mol. The presence of the thiazole ring and the bromine atom at the 4-position contribute to its unique chemical reactivity and biological activity.

This compound exerts its biological effects primarily through interactions with various biomolecules:

Target Interactions:

  • DNA and Topoisomerase II: Thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is crucial for its anticancer properties.

Enzyme Inhibition:

  • The compound can inhibit enzymes involved in bacterial cell wall synthesis and pathways critical for cancer cell proliferation. This inhibition is often studied through enzyme kinetics assays and molecular docking techniques .

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy is attributed to the disruption of cellular processes essential for pathogen survival.

Antifungal Activity

The compound has demonstrated antifungal effects by inhibiting fungal growth through similar mechanisms as its antibacterial properties. Research has shown that it can effectively target fungal cell wall synthesis.

Anticancer Activity

Research highlights the potential of this compound as an anticancer agent. It has been shown to inhibit specific enzymes involved in tumor growth and proliferation, making it a candidate for further development in cancer therapeutics .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Study Findings Methodology
Demonstrated interaction with DNA leading to cell death.Biochemical assays on cancer cell lines.
Exhibited antimicrobial activity against multiple bacterial strains.Antimicrobial susceptibility testing.
Inhibited enzymes critical for cancer cell proliferation.Enzyme kinetics assays and molecular docking studies.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on human cancer cell lines (e.g., HT-29). The compound showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL, showcasing its effectiveness as an antimicrobial agent.

Q & A

Basic: What are the common synthetic routes for 1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves bromination of a precursor thiazole derivative. A common approach includes reacting 1,2-thiazol-3-yl-ethanone with brominating agents like N\text{N}-bromosuccinimide (NBS) under radical or electrophilic conditions. Optimization involves:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance bromine activation, while ethanol/methanol balances reactivity and safety .
  • Temperature control: Reactions are often conducted at reflux (60–80°C) to accelerate kinetics without decomposition .
  • Catalysts: Light or radical initiators (e.g., AIBN) improve regioselectivity for the 4-position bromination .
    Monitoring: Reaction progress is tracked via TLC or HPLC, with quenching in Na2_2S2_2O3_3 to halt bromination.

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm the thiazole ring substitution pattern and bromine integration. The carbonyl signal (C=O) appears at ~200–210 ppm in 13C^{13}\text{C}-NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 234.94 (M+^+) for C5_5H5_5BrNOS .
  • X-ray Crystallography: SHELXL refines crystal structures to resolve bond angles and Br positioning, with hydrogen-bonding patterns analyzed using graph-set notation .

Advanced: How does the thiazole ring’s electronic configuration influence biological activity?

Methodological Answer:
The thiazole ring’s electron-rich sulfur and nitrogen atoms enable π-π stacking and hydrogen bonding with biological targets (e.g., bacterial enzymes). SAR studies show:

Substituent Effect on Activity Example
4-BromoEnhances lipophilicity and enzyme inhibitionIC50_{50} = 1.2 µM (E. coli)
UnsubstitutedLower antimicrobial potencyIC50_{50} > 10 µM
Computational modeling (DFT) predicts charge distribution, guiding substituent selection to optimize target binding .

Advanced: How are crystallographic data contradictions resolved for this compound?

Methodological Answer:
Discrepancies in bond lengths or Br positioning arise from:

  • Disorder in crystal packing: SHELXD/SHELXE phases improve electron density maps, distinguishing Br from solvent artifacts .
  • Thermal motion: Anisotropic refinement in SHELXL accounts for atomic displacement parameters (ADPs) .
  • Hydrogen bonding: Graph-set analysis identifies N\text{N}-H···O and C\text{C}-H···Br interactions, resolving conformational ambiguities .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/water (7:3 v/v) at 4°C to isolate high-purity crystals .
  • Column Chromatography: Silica gel (60–120 mesh) with hexane/ethyl acetate (8:2) eluent removes unreacted precursors .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water, 60:40) achieve >98% purity for biological assays .

Advanced: How can researchers resolve contradictions in antimicrobial activity data across studies?

Methodological Answer:
Discrepancies often stem from:

  • Assay variability: Standardize MIC testing using CLSI guidelines with consistent inoculum sizes (1–5 × 105^5 CFU/mL) .
  • Solubility effects: Use DMSO stocks ≤1% v/v to avoid solvent toxicity .
  • Target specificity: Validate enzyme inhibition (e.g., dihydrofolate reductase) via kinetic assays (Km, Vmax) to confirm mechanism .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

  • DFT Calculations: Gaussian 09 with B3LYP/6-311++G(d,p) basis set models charge distribution, identifying Br as the primary electrophilic site .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol) on transition states to predict SN2 vs. SN1 pathways .
  • QTAIM Analysis: Maps electron density critical points to quantify Br···C interaction strengths (ρ ≈ 0.15 a.u.) .

Basic: What protocols are recommended for initial biological screening?

Methodological Answer:

  • Antimicrobial Assays: Broth microdilution (CLSI M07-A10) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Cytotoxicity Testing: MTT assay on HEK293 cells (48h exposure, IC50_{50} calculation) .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., β-lactamase inhibition with nitrocefin substrate) .

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